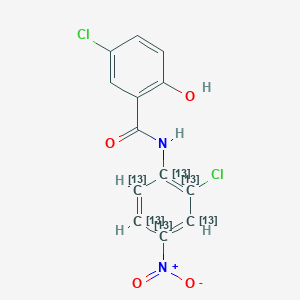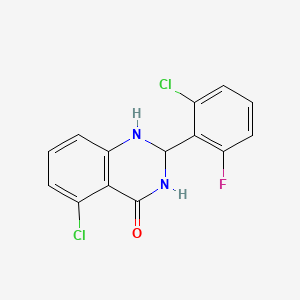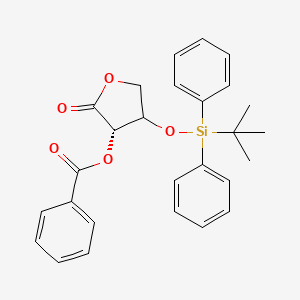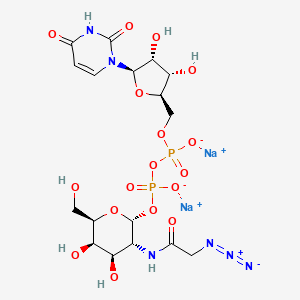
MsbA-IN-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MsbA-IN-2 is a potent inhibitor of the lipopolysaccharide transporter MsbA, which is an ATP-binding cassette transporter found in Gram-negative bacteria. This compound has shown significant efficacy in inhibiting the MsbA transporter, with an IC50 value of 2 nanomolar for Escherichia coli MsbA . The inhibition of MsbA disrupts the transport of lipopolysaccharides, which are essential components of the bacterial outer membrane, thereby affecting bacterial viability.
Preparation Methods
The synthesis of MsbA-IN-2 involves multiple steps, starting from commercially available starting materials. The synthetic route typically includes the formation of key intermediates through various chemical reactions such as nucleophilic substitution, reduction, and cyclization. The final product is obtained through purification processes like recrystallization or chromatography . Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, as well as scaling up the process to meet commercial demands.
Chemical Reactions Analysis
MsbA-IN-2 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
MsbA-IN-2 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the function and inhibition of ATP-binding cassette transporters.
Biology: It helps in understanding the role of lipopolysaccharide transport in bacterial physiology and pathogenesis.
Medicine: It has potential therapeutic applications in developing new antibiotics targeting Gram-negative bacteria.
Mechanism of Action
MsbA-IN-2 exerts its effects by binding to the transmembrane domains of the MsbA transporter, leading to a conformational change that inhibits the transport of lipopolysaccharides. This binding disrupts the normal function of the transporter, preventing the proper assembly of the bacterial outer membrane and ultimately leading to bacterial cell death . The molecular targets involved include the nucleotide-binding domains and the transmembrane domains of the MsbA transporter.
Comparison with Similar Compounds
MsbA-IN-2 is unique in its high potency and specificity for the MsbA transporter. Similar compounds include:
These compounds differ in their binding sites and mechanisms of action, highlighting the uniqueness of this compound in its ability to effectively inhibit the MsbA transporter.
Properties
Molecular Formula |
C23H19Cl2NO3 |
|---|---|
Molecular Weight |
428.3 g/mol |
IUPAC Name |
(E)-3-[4-cyclopropyl-6-[(1S)-1-(2,6-dichlorophenyl)ethoxy]quinolin-3-yl]prop-2-enoic acid |
InChI |
InChI=1S/C23H19Cl2NO3/c1-13(22-18(24)3-2-4-19(22)25)29-16-8-9-20-17(11-16)23(14-5-6-14)15(12-26-20)7-10-21(27)28/h2-4,7-14H,5-6H2,1H3,(H,27,28)/b10-7+/t13-/m0/s1 |
InChI Key |
VTHPIYFWIXUARL-RSPDNQDQSA-N |
Isomeric SMILES |
C[C@@H](C1=C(C=CC=C1Cl)Cl)OC2=CC3=C(C(=CN=C3C=C2)/C=C/C(=O)O)C4CC4 |
Canonical SMILES |
CC(C1=C(C=CC=C1Cl)Cl)OC2=CC3=C(C(=CN=C3C=C2)C=CC(=O)O)C4CC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione](/img/structure/B12407438.png)
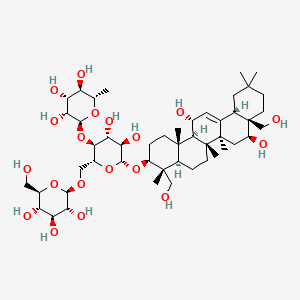
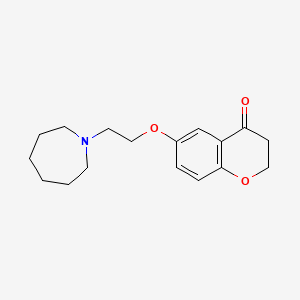
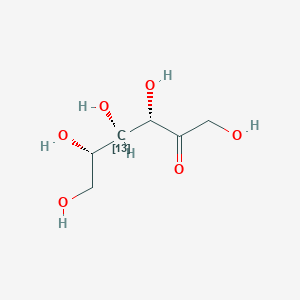
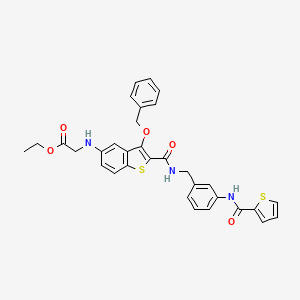
![10-Phenyl-[12]-cytochalasins Z16](/img/structure/B12407473.png)
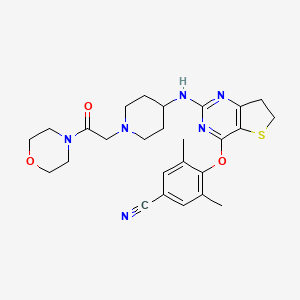
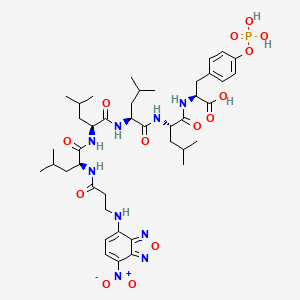
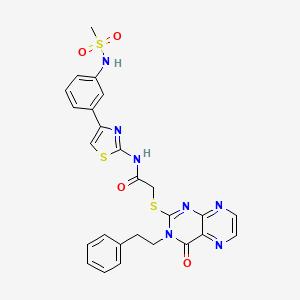
![4-amino-1-[(2R,3S,5S)-4-amino-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12407485.png)
